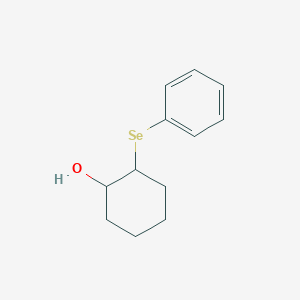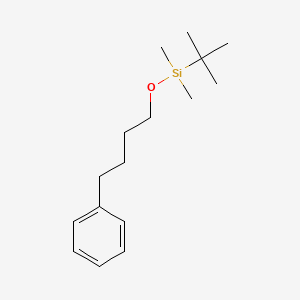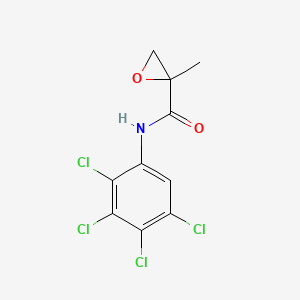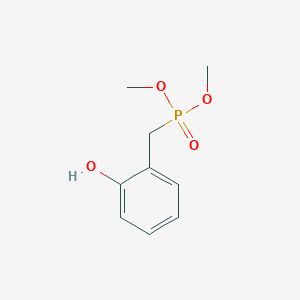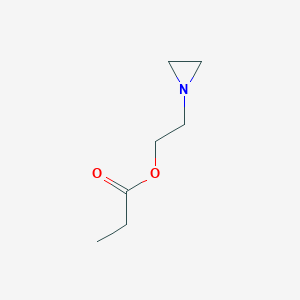
2-(Aziridin-1-yl)ethyl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aziridin-1-yl)ethyl propanoate is an organic compound that features an aziridine ring attached to an ethyl propanoate group Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)ethyl propanoate typically involves the reaction of aziridine with ethyl propanoate under specific conditions. One common method involves the reaction of aziridine with an ester in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction . Another approach involves the use of aziridine carboxylates, which can be synthesized through the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst like bismuth triflate .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures . Another method is the Wenker synthesis, where aminoethanol is converted to the sulfate ester, followed by base-induced sulfate elimination .
Chemical Reactions Analysis
Types of Reactions
2-(Aziridin-1-yl)ethyl propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles, leading to the formation of substituted amines.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are typically used.
Major Products Formed
Nucleophilic Substitution: Substituted amines.
Oxidation: Oxidized derivatives, such as oxides.
Reduction: Amines.
Scientific Research Applications
2-(Aziridin-1-yl)ethyl propanoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyamines through ring-opening polymerization.
Medicinal Chemistry: Investigated for its potential use in drug development due to its reactivity and ability to form stable compounds.
Materials Science: Utilized in the development of antibacterial and antimicrobial coatings.
Gene Transfection: Employed in non-viral gene transfection methods.
Mechanism of Action
The mechanism of action of 2-(Aziridin-1-yl)ethyl propanoate involves the reactivity of the aziridine ring. The ring strain in aziridines makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is exploited in various applications, such as polymerization and medicinal chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.
Comparison with Similar Compounds
Similar Compounds
1-Aziridineethanol: Similar structure but with a hydroxyl group instead of a propanoate group.
Ethyl aziridine-2-carboxylate: Contains an aziridine ring and an ester group, similar to 2-(Aziridin-1-yl)ethyl propanoate.
Uniqueness
Its ability to undergo ring-opening polymerization and its use in medicinal chemistry distinguish it from other similar compounds .
Properties
CAS No. |
68252-32-4 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
2-(aziridin-1-yl)ethyl propanoate |
InChI |
InChI=1S/C7H13NO2/c1-2-7(9)10-6-5-8-3-4-8/h2-6H2,1H3 |
InChI Key |
PYRLCAUGBLUNCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCCN1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



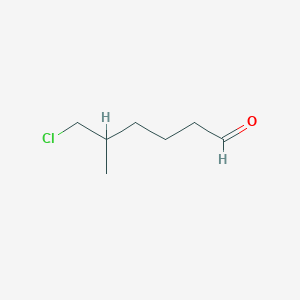
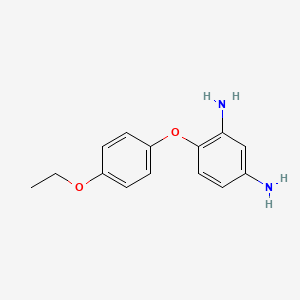

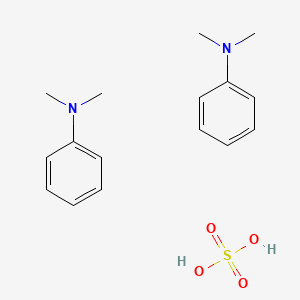

![2-[(4-Dodecylphenyl)azo]-4-(2,4-xylylazo)resorcinol](/img/structure/B14464628.png)
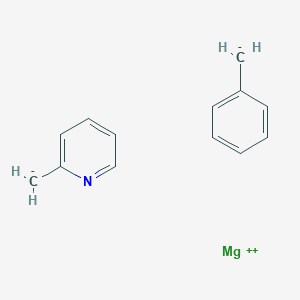
![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
![(NE)-N-[(2Z)-2-hydrazinylidene-3,3-dimethylbutylidene]hydroxylamine](/img/structure/B14464667.png)
